1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
Description
1-(Benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by an imidazo[4,5-b]pyridine core substituted with a benzyloxy group at position 1 and a 4-chlorophenyl moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.
Synthetic routes for such derivatives often involve cyclocondensation reactions. For instance, Kale et al. reported a one-step synthesis of 2-substituted imidazo[4,5-b]pyridines using 2,3-diaminopyridine and aryl aldehydes in water under thermal conditions, achieving yields of 83–87% . Similarly, Ivanova et al. utilized triazole aldehydes to synthesize analogous compounds, albeit with lower yields (37–71%) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-10-8-15(9-11-16)19-22-18-17(7-4-12-21-18)23(19)24-13-14-5-2-1-3-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBUGBYTGAGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Introduction of the 4-chlorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 4-chlorophenylboronic acid and the imidazo[4,5-b]pyridine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings, leveraging its halogenated or functionalized positions.
Suzuki-Miyaura Coupling
-
Reagents : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., BINAP), arylboronic acids.
-
Conditions : Aqueous DMF, 80–100°C.
-
Outcome : Substitution at the C6 position with aryl/heteroaryl groups (Table 1) .
-
Mechanism : Oxidative addition of Pd(0) to the C–X bond, transmetalation with boronic acid, reductive elimination .
| Entry | Boronic Acid (R) | Yield (%) |
|---|---|---|
| 1 | 4-MeO-C₆H₄ | 85 |
| 2 | 3-NO₂-C₆H₄ | 72 |
| 3 | 2-Thienyl | 68 |
Nucleophilic Substitution
The benzyloxy group undergoes nucleophilic displacement under basic or acidic conditions.
Deprotection of Benzyloxy Group
-
Reagents : H₂/Pd-C, BCl₃, or BF₃·OEt₂.
-
Conditions : Hydrogenolysis (H₂, 1 atm) in ethanol or BCl₃-mediated cleavage in DCM at −78°C .
Radical-Mediated Reactions
Copper-catalyzed reactions suggest radical intermediates in C–H functionalization.
Oxidative Diamination
-
Reagents : Cu(OTf)₂, TEMPO (radical scavenger), haloalkynes.
-
Conditions : DMF, 80°C.
-
Outcome : Intramolecular C–N bond formation with 50–78% yields .
-
Mechanism : Radical pathway inhibited by TEMPO; involves Cu(II)-superoxo intermediates (Scheme 14) .
Aza-Michael Addition
-
Reagents : Nitrostyrenes, Cu(BDC)MOF catalyst.
-
Conditions : Solvent-free, 100°C.
-
Outcome : Cyclization to fused imidazo-pyridine derivatives (70–82% yields) .
Buchwald-Hartwig Amination
-
Reagents : Pd₂(dba)₃, XantPhos ligand, amines.
-
Conditions : Toluene, 110°C.
-
Outcome : C2-amination with primary/secondary amines (Table 2) .
| Entry | Amine (R–NH₂) | Yield (%) |
|---|---|---|
| 1 | Piperidine | 80 |
| 2 | Morpholine | 74 |
| 3 | 4-MeO-C₆H₄NH₂ | 86 |
Lewis Acid-Mediated Reactions
BCl₃ facilitates C–O/C–N bond cleavage and functionalization.
BCl₃-Assisted Amination
-
Reagents : BCl₃ (1.4 equiv), amines (3 equiv).
-
Conditions : DCM, 0°C.
-
Outcome : Substitution at the benzyloxy position with amines (68–88% yields) .
Copper-Catalyzed Cyclization
-
Reagents : CuI, N-methyl-2-pyrrolidone (NMP).
-
Conditions : 120°C, 12 h.
-
Outcome : Formation of polycyclic frameworks via intramolecular C–H activation .
Oxidative Cyanation
-
Reagents : CuI, benzyl cyanide.
-
Conditions : NMP, 100°C.
-
Outcome : Introduction of cyano groups at C6 (up to 78% yields) .
Key Mechanistic Insights
-
Radical Pathways : Inhibited by TEMPO, suggesting single-electron transfer (SET) steps in copper-mediated reactions .
-
Metal Coordination : Pd/Cu catalysts stabilize intermediates via π-coordination to the imidazo-pyridine core .
-
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution at C6 .
This compound’s versatility in cross-couplings, substitutions, and radical reactions underscores its utility in medicinal chemistry and materials science. Experimental data emphasize the critical role of catalysts and substituents in directing reactivity .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that certain derivatives showed potent activity against various cancer cell lines, with mechanisms involving inhibition of specific kinases crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, outperforming traditional antibiotics in some assays .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of this compound:
- It was found to inhibit matrix metalloproteinases (MMPs), which play a pivotal role in inflammatory processes and tissue remodeling .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized 1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine and evaluated its biological activity against cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that it had a lower minimum inhibitory concentration (MIC) compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- Antimicrobial Activity : Imidazo[4,5-b]pyridine derivatives exhibit variable antibacterial and antifungal efficacy. For example, compounds with 2-(pyridin-3-yl) substituents (e.g., 5a–k in ) showed moderate activity against Staphylococcus aureus (MIC: 8–32 μg/mL) but were less effective against fungi like Candida albicans (MIC: 64–128 μg/mL) . The benzyloxy and 4-chlorophenyl groups in the target compound may enhance binding to microbial enzymes via hydrophobic interactions.
- Kinase Inhibition: Derivatives with piperazinyl or pyrazolyl groups (e.g., ) demonstrated potent kinase inhibitory activity, with IC₅₀ values in the nanomolar range . The 4-chlorophenyl group in the target compound could mimic ATP-binding motifs in kinases, as seen in analogous structures .
Physicochemical Properties
- Lipophilicity : The benzyloxy group increases logP values compared to methoxy or hydroxyl analogs, enhancing blood-brain barrier penetration .
- Solubility : Halogen substituents (Cl, Br) reduce aqueous solubility but improve binding to hydrophobic pockets in proteins. For instance, the brominated analog () has a predicted aqueous solubility of <0.1 mg/mL due to its high molecular weight (410.26 g/mol) .
- Stability : Chlorine substituents enhance metabolic stability by resisting oxidative degradation, as observed in pharmacokinetic studies of related compounds .
Biological Activity
1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.
- Molecular Formula : C₁₉H₁₄ClN₃O
- Molecular Weight : 335.79 g/mol
- CAS Number : 339009-84-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth.
- Receptor Modulation : It can act as a modulator for various receptors, potentially altering signaling pathways associated with cell survival and proliferation.
Antiviral Potential
Recent studies have highlighted the antiviral properties of imidazo[4,5-b]pyridine derivatives. The compound is being investigated for its efficacy against viral infections, particularly those caused by RNA viruses.
Table 2: Antiviral Activity Data
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : This study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
- Influenza Virus Inhibition : A recent investigation showed that the compound could reduce viral load in infected cells by targeting viral polymerase activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with 2,3-diaminopyridine derivatives and employ condensation reactions with benzyloxy-substituted aldehydes or ketones under solvent-free conditions. Use lithium bromide as a mediator to enhance yields (110–115°C) .
- Route 2 : Utilize nucleophilic aromatic substitution of halogenated pyridine precursors (e.g., 2-chloro-3-nitropyridine) followed by heteroannulation with 4-chlorophenylbenzyloxy reagents. Purify via preparative HPLC to achieve >95% purity .
- Optimization : Control temperature (70–160°C) and reaction time (3–24 hours) to balance yield and purity. Monitor by TLC or LCMS, and use Na₂SO₃ to quench excess oxidizing agents .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify benzyloxy (-OCH₂C₆H₅), 4-chlorophenyl (C₆H₄Cl), and fused imidazo[4,5-b]pyridine protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at ~365 m/z) and fragmentation patterns .
- X-ray Crystallography : Resolve coplanarity of the fused rings and substituent orientations (e.g., dihedral angles between benzyloxy and imidazopyridine) .
Q. How do halogen substituents (e.g., 4-chlorophenyl) influence the compound’s reactivity in follow-up derivatization?
- Methodology :
- The electron-withdrawing 4-chlorophenyl group activates the imidazo[4,5-b]pyridine core for electrophilic substitutions (e.g., nitration, bromination).
- Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the 6- or 7-position .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps to assess nucleophilic/electrophilic sites. Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for thermochemical accuracy .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can contradictory biological activity data for imidazo[4,5-b]pyridine derivatives be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 6-bromo vs. 7-piperazinyl groups). Note that imidazo[4,5-c]pyridines often exhibit 5–10× higher in vitro potency than imidazo[4,5-b]pyridines .
- Assay Validation : Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic assays) to distinguish direct target modulation from off-target effects .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to enhance solubility. Cleave in vivo via esterases .
- Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic soft spots (e.g., benzyloxy demethylation) using LC-HRMS .
Q. How does the benzyloxy group affect the compound’s photophysical properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
